molecular formula C23H21NO5S2 B1224768 2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid

2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid

Cat. No. B1224768
M. Wt: 455.6 g/mol
InChI Key: MYDKXHMRNKHYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[[3-[2-(4-methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid is a member of benzamides.

Scientific Research Applications

  • Chemical Reactions and Synthesis : Ukrainets et al. (2014) explored the cyclization of related benzoic acid derivatives, leading to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, which highlights the compound's role in chemical synthesis and reactions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

  • Biological Activity : Riabchenko et al. (2020) investigated new amino acid derivatives of similar compounds, showing the compound's potential in biological applications, such as drug design (Riabchenko, Shablykina, Shilin, Chumachenko, & Khilya, 2020).

  • Pharmacological Potential : Naganawa et al. (2006) discussed the analogs of related benzoic acid compounds as functional antagonists selective for EP1 receptor subtype, indicating its relevance in pharmacological research (Naganawa et al., 2006).

  • Electrochemical Properties : Mandić et al. (2004) studied the electrochemical reduction of related benzoic acid derivatives, which is crucial for understanding their electrochemical behavior and potential applications in electrochemistry (Mandić, Nigović, & Šimunić, 2004).

  • Crystal Structure Analysis : Ming and South (2004) synthesized and analyzed the crystal structure of a similar compound, which is important for understanding its molecular configuration and potential applications in material science (Ming & South, 2004).

properties

Product Name

2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid

Molecular Formula

C23H21NO5S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[[3-[2-(4-methylphenyl)sulfonylethylsulfanyl]benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H21NO5S2/c1-16-9-11-19(12-10-16)31(28,29)14-13-30-18-6-4-5-17(15-18)22(25)24-21-8-3-2-7-20(21)23(26)27/h2-12,15H,13-14H2,1H3,(H,24,25)(H,26,27)

InChI Key

MYDKXHMRNKHYRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCSC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid
Reactant of Route 4
2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.